molecular formula C16H18N4O2S B2434745 1,3,9-trimethyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione CAS No. 897453-11-1

1,3,9-trimethyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2434745
CAS No.: 897453-11-1
M. Wt: 330.41
InChI Key: IDMMRYAQIKIYAY-UHFFFAOYSA-N
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Description

1,3,9-trimethyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a chemical compound with a unique structure that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,9-trimethyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a methylphenylmethylsulfanyl group under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,9-trimethyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

1,3,9-trimethyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione has diverse applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a pharmaceutical intermediate.

    Industry: Utilized in the development of organic semiconductor materials and other advanced materials.

Mechanism of Action

The mechanism of action of 1,3,9-trimethyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
  • 1,3,8-Trimethyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

1,3,9-trimethyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione is unique due to its specific methylphenylmethylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar purine derivatives.

Properties

IUPAC Name

1,3,9-trimethyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-10-6-5-7-11(8-10)9-23-15-17-12-13(18(15)2)19(3)16(22)20(4)14(12)21/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMMRYAQIKIYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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